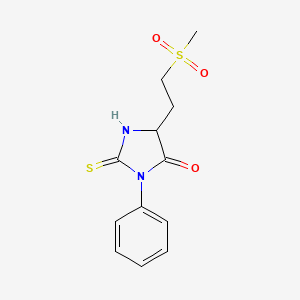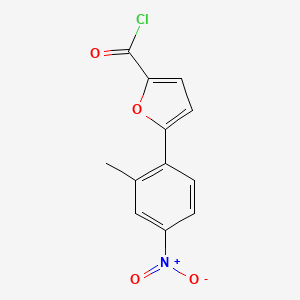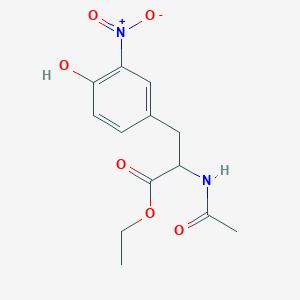
N-Acetyl-L-3-nitrotyrosine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-3-nitrotyrosine ethyl ester is an organic compound with the molecular formula C13H16N2O6. This compound is known for its unique structure, which includes an ethyl ester, an acetamido group, and a nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-hydroxy-3-nitrobenzaldehyde in the presence of a base, followed by acetylation and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
N-Acetyl-L-3-nitrotyrosine ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde or 4-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of ethyl 2-acetamido-3-(4-hydroxy-3-aminophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-L-3-nitrotyrosine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the nitro group.
N-acetyl-L-tyrosine ethyl ester: Similar structure but lacks the nitro group and has a different acetamido group.
Uniqueness
N-Acetyl-L-3-nitrotyrosine ethyl ester is unique due to the presence of both the nitro and acetamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
40642-95-3 |
|---|---|
分子式 |
C13H16N2O6 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C13H16N2O6/c1-3-21-13(18)10(14-8(2)16)6-9-4-5-12(17)11(7-9)15(19)20/h4-5,7,10,17H,3,6H2,1-2H3,(H,14,16) |
InChI 键 |
VFDMIQARHVLPBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


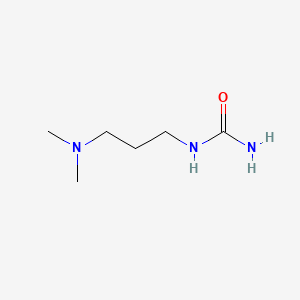
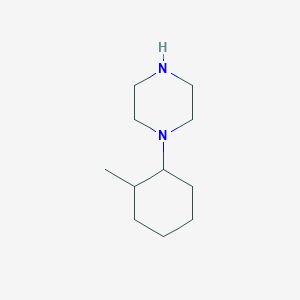
![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)

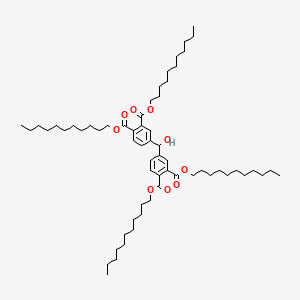
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
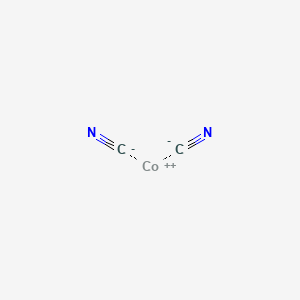
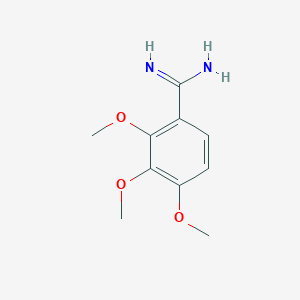
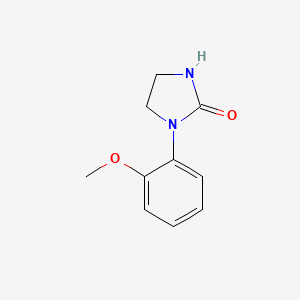
![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)
